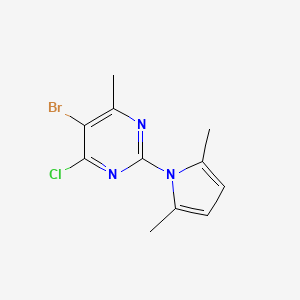
5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
Vue d'ensemble
Description
5-bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine is a chemical compound with the molecular formula C10H9BrClN3 and a molecular weight of 286.56 . It is supplied by several vendors including Wuhan Anruike Pharmaceutical Technology Co., Ltd .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is substituted with bromine and chlorine atoms and also has a 2,5-dimethyl-1H-pyrrol-1-yl group attached to it .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 437.7±55.0 °C and a predicted density of 1.61±0.1 g/cm3 . The predicted pKa value is -3.77±0.70 .Applications De Recherche Scientifique
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) highlights the application of various hybrid catalysts, including organocatalysts and nanocatalysts, for developing pyranopyrimidine scaffolds, indicating the potential relevance of related compounds in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).
Regioselectivity in Bromination
The study on regioselectivity in the free radical bromination of dimethylated pyridines by Thapa et al. (2014) provides insights into the mechanisms and regioselectivity of bromination, relevant to understanding the chemical behavior of brominated compounds. This work underscores the complexity of bromination reactions and their utility in synthesizing specifically substituted compounds, which could be related to the synthesis or modification of the compound (Thapa, Brown, Balestri, & Taylor, 2014).
Pharmacological and Toxicological Aspects of Related Compounds
Although the request excludes drug use, dosage, and side effects, the pharmacological and toxicological profiles of structurally related compounds provide a foundation for understanding the potential biomedical applications and safety considerations of similar chemicals. For example, studies on new psychoactive substances (NPS) and their impacts on health offer a background for evaluating related compounds' physiological effects and risks (Nugteren-van Lonkhuyzen et al., 2015).
Propriétés
IUPAC Name |
5-bromo-4-chloro-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c1-6-4-5-7(2)16(6)11-14-8(3)9(12)10(13)15-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXQHHHAWWSSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=C(C(=N2)Cl)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B604069.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B604071.png)
![2,5-dichloro-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604073.png)
![5-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B604076.png)
![5-bromo-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604079.png)
![2-methoxy-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604080.png)
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenoxyacetamide](/img/structure/B604081.png)
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide](/img/structure/B604082.png)
![5-(2,5-dichlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B604083.png)
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B604085.png)
![2-(2,4-dichlorophenoxy)-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604086.png)
![2,2,2-trifluoro-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604088.png)
![N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604089.png)
![4-bromo-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B604090.png)